molecular formula C9H7BrO B2357426 4-Bromo-6-methyl-1-benzofuran CAS No. 1195715-16-2

4-Bromo-6-methyl-1-benzofuran

Cat. No.: B2357426
CAS No.: 1195715-16-2
M. Wt: 211.058
InChI Key: DJDUWFUDLPTMNV-UHFFFAOYSA-N
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Description

4-Bromo-6-methyl-1-benzofuran (CAS 1195715-16-2) is an organic compound with the molecular formula C9H7BrO and a molecular weight of 211.06 g/mol . It belongs to the benzofuran class of heterocyclic compounds, which are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities . The benzofuran core, substituted with a bromine atom and a methyl group, makes this compound a valuable building block in organic synthesis and drug discovery, particularly for the development of novel anticancer agents . Research into benzofuran derivatives has demonstrated their significant potential in therapeutic applications, especially in oncology . Studies have shown that various benzofuran-based compounds exhibit potent and selective inhibitory activity against key biological targets, such as the epidermal growth factor receptor (EGFR) in non-small-cell lung cancer (NSCLC) cells . Furthermore, benzofuran derivatives have been synthesized and evaluated for selective cytotoxic effects against leukemia cancer cells, with certain halogenated derivatives showing promising activity . The structural features of this compound, specifically the bromine substituent, provide a reactive site for further chemical modifications via cross-coupling reactions, allowing researchers to create diverse libraries of complex molecules for biological screening . This compound is for Research Use Only (RUO) and is intended for use in laboratory research by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

4-bromo-6-methyl-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c1-6-4-8(10)7-2-3-11-9(7)5-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJDUWFUDLPTMNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CO2)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthesis Methodologies for 4 Bromo 6 Methyl 1 Benzofuran and Analogous Benzofuran Systems

Historical and Current Synthetic Routes to Substituted Benzofurans

The construction of the benzofuran (B130515) scaffold has been the subject of extensive research, leading to a diverse array of synthetic methods. These can be broadly categorized into cyclization reactions, metal-catalyzed and metal-free approaches, and multi-component protocols.

Cyclization Reactions for Benzofuran Core Construction

Intramolecular cyclization is a cornerstone of benzofuran synthesis, typically involving the formation of a C-O or C-C bond to close the furan (B31954) ring. A classic approach involves the reaction of o-halophenols with acetylenes, followed by a cyclization step. mdpi.com More contemporary methods focus on the cyclization of various precursors, such as o-alkynylphenols or α-phenoxyketones. acs.org The choice of precursor and reaction conditions dictates the substitution pattern of the resulting benzofuran.

A variety of cyclization strategies have been developed over the years, each with its own advantages and substrate scope. These methods often rely on the pre-functionalization of a phenolic starting material to facilitate the ring-closing event.

Cyclization StrategyDescriptionKey IntermediatesReference(s)
Perkin Rearrangement Base-catalyzed ring contraction of 2-halocoumarins to form benzofuran-2-carboxylic acids. 2-Halocoumarins
o-Alkynylphenol Cyclization Cyclization of phenols bearing an alkyne group at the ortho position, often catalyzed by transition metals or acids.o-Alkynylphenols gla.ac.uk
α-Phenoxyketone Cyclization Intramolecular cyclization of ketones with a phenoxy group at the alpha position, typically under acidic conditions. acs.orgα-Phenoxyketones acs.org
Reductive Cyclization Reductive deoxygenation of carbonyl compounds to form an olefin, which then cyclizes. The McMurry reaction is a notable example. mdpi.comKetoesters mdpi.com

Transition-Metal-Catalyzed and Metal-Free Approaches for Benzofuran Ring Formation

The advent of transition-metal catalysis has revolutionized benzofuran synthesis, enabling more efficient and selective reactions. wikipedia.org Palladium, copper, gold, and rhodium are among the most commonly employed metals, catalyzing a variety of cross-coupling and cyclization reactions. gla.ac.ukvut.ac.za For instance, the Sonogashira coupling of o-iodophenols with terminal alkynes, followed by an intramolecular cyclization, is a powerful one-pot method for synthesizing 2-substituted benzofurans. gla.ac.uk

In parallel, metal-free synthetic routes have gained traction as more environmentally benign alternatives. These methods often utilize strong bases, iodine-based reagents, or photoredox catalysis to promote ring formation. evitachem.com One notable metal-free approach involves the reaction of phenols with benzothiophene (B83047) S-oxides, which undergo a sequence of an interrupted Pummerer reaction and a nih.govnih.gov sigmatropic rearrangement to yield C3-arylated benzofurans. ethz.chcore.ac.uk

Catalytic SystemDescriptionExample ReactionReference(s)
Palladium Catalyzes cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) and intramolecular C-H functionalization. gla.ac.ukvut.ac.zawikipedia.orgorganic-chemistry.orgSonogashira coupling of o-iodophenols and terminal alkynes. gla.ac.uk gla.ac.ukvut.ac.zawikipedia.orgorganic-chemistry.org
Copper Promotes C-O and C-C bond formation, often used in combination with palladium or as a primary catalyst. gla.ac.ukvut.ac.zaCopper-catalyzed tandem Sonogashira coupling-cyclization. mdpi.com gla.ac.ukvut.ac.zamdpi.com
Gold/Silver Gold- and silver-based catalysts can promote the cyclization of alkynyl esters and quinols. vut.ac.zaGold-promoted catalysis of alkynyl esters and quinols. vut.ac.za vut.ac.za
Rhodium Rhodium catalysts are effective for the arylation and subsequent cyclization of propargyl alcohols with aryl boronic acids. gla.ac.ukvut.ac.zaRelay rhodium-mediated catalysis for chemodivergent benzofuran synthesis. gla.ac.ukvut.ac.za gla.ac.ukvut.ac.za
Metal-Free Utilizes reagents like hypervalent iodine or strong bases to mediate cyclization without transition metals. evitachem.comCyclization of ortho-hydroxystilbenes using (diacetoxyiodo)benzene. evitachem.com evitachem.com

Multi-Component and One-Pot Synthetic Protocols for Benzofuran Derivatives

Multi-component reactions (MCRs) and one-pot syntheses offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation without isolating intermediates. nih.govvulcanchem.com Several MCRs have been developed for the synthesis of highly functionalized benzofurans. For example, a three-component Strecker-type reaction has been used to synthesize benzofuran derivatives from euparin, primary amines, and trimethylsilyl (B98337) cyanide. vulcanchem.comnih.gov Another example is a one-pot, five-component reaction involving a Ugi-azide multicomponent reaction coupled with an intramolecular cyclization catalyzed by Pd/Cu to produce tetrazole-benzofuran hybrids. researchgate.net

One-pot syntheses often involve tandem or cascade reactions where the product of one reaction is the substrate for the next in the same reaction vessel. These protocols can significantly streamline the synthesis of complex molecules and are highly desirable for creating libraries of compounds for drug discovery. mdpi.comcymitquimica.com

Targeted Functionalization and Regioselective Bromination/Methylation Strategies

The synthesis of 4-Bromo-6-methyl-1-benzofuran requires not only the construction of the benzofuran core but also the regioselective introduction of the bromo and methyl substituents. This can be achieved by either functionalizing a pre-formed 6-methyl-1-benzofuran or by starting with a 4-bromo-1-benzofuran and introducing the methyl group.

Electrophilic Substitution Methods for Bromine Introduction

The bromination of benzofurans typically proceeds via electrophilic aromatic substitution. The position of bromination is influenced by the electronic properties of the benzofuran ring and any existing substituents. The benzofuran ring itself is highly reactive towards electrophiles, with a general preference for substitution at the C2 position. rsc.org However, the presence of other substituents can alter this regioselectivity.

For the synthesis of this compound, one would start with 6-methyl-1-benzofuran. The methyl group at the 6-position is an ortho-, para-director. Therefore, electrophilic bromination would be expected to occur at the 5- and 7-positions. To achieve bromination at the 4-position, a directing group strategy might be necessary to overcome the inherent directing effects of the benzofuran ring system and the methyl group. nih.govlibretexts.org The use of specific brominating agents and catalysts can also influence the regiochemical outcome. nih.govresearchgate.netoup.com

Brominating AgentConditionsRegioselectivityReference(s)
Bromine (Br₂) in Acetic Acid Can lead to a mixture of products, including addition products. oup.comDepends on substituents; often favors C2. rsc.org rsc.orgoup.com
N-Bromosuccinimide (NBS) Often used for selective bromination, sometimes with a radical initiator. mdpi.comnih.govCan be influenced by solvent and catalyst. mdpi.comnih.gov mdpi.comnih.gov
Iron(III) Catalysis Lewis acid catalysis can assist in directing halogenation to the ortho position of certain N-H containing substrates. nih.govCan promote ortho-halogenation. nih.gov nih.gov

Alkylation Methods for Methyl Group Incorporation

Introducing a methyl group onto the benzofuran skeleton can be achieved through various alkylation methods. If starting with a 4-bromo-1-benzofuran precursor, the methyl group could be introduced at the 6-position via a Friedel-Crafts type reaction, although this can sometimes lead to a mixture of isomers.

A more controlled approach involves transition-metal-catalyzed cross-coupling reactions. For instance, a 4-bromo-6-halobenzofuran could be selectively methylated at the 6-position using a Suzuki coupling reaction with methylboronic acid or a similar organometallic reagent. wikipedia.orgorganic-chemistry.orgvulcanchem.comlibretexts.org The Suzuki reaction is a powerful tool for forming C-C bonds and is widely used in the synthesis of substituted biaryls and other complex molecules. wikipedia.orgorganic-chemistry.orglibretexts.org

Alternatively, Grignard reagents can be employed for methylation. wikipedia.orgethz.chcore.ac.ukwiley-vch.de The reaction of a bromobenzofuran with magnesium would form a Grignard reagent, which could then react with a methylating agent. However, the regioselective formation of the Grignard reagent would be critical.

Alkylation MethodReagentsDescriptionReference(s)
Suzuki Coupling Organoboron reagent (e.g., methylboronic acid), Palladium catalyst, BaseCross-coupling of a halo-benzofuran with an organoboron compound to form a C-C bond. wikipedia.orgorganic-chemistry.orgvulcanchem.comlibretexts.org wikipedia.orgorganic-chemistry.orgvulcanchem.comlibretexts.org
Grignard Reaction Magnesium, Methylating agent (e.g., methyl iodide)Formation of a Grignard reagent from a bromobenzofuran, followed by reaction with an electrophilic methyl source. wikipedia.orgethz.chcore.ac.ukwiley-vch.de wikipedia.orgethz.chcore.ac.ukwiley-vch.de
Direct C-H Alkylation Various metal catalysts (e.g., Ruthenium, Copper, Iron) and alkylating agents. researchgate.netnih.govDirect functionalization of a C-H bond with a methyl group, though regioselectivity can be a challenge. wikipedia.orgresearchgate.netnih.gov wikipedia.orgresearchgate.netnih.gov

Substituent Migration and Rearrangement-Based Benzofuran Synthesis

The construction of the benzofuran scaffold through reactions involving molecular rearrangements and substituent migrations represents a sophisticated class of synthetic strategies. These methods often create complex and highly substituted benzofurans from readily available starting materials by leveraging intricate mechanistic pathways.

A notable example is the synthesis of highly substituted benzofurans from 2,6-disubstituted phenols and alkynyl sulfoxides. rsc.orgresearchgate.net This reaction proceeds through a charge-accelerated nih.govnih.gov-sigmatropic rearrangement, a powerful tool in organic synthesis. researchgate.net The process is typically facilitated by an activating agent like trifluoroacetic acid anhydride (B1165640) (TFAA). researchgate.net A key feature of this methodology is the subsequent migration of a substituent on the aromatic ring, which allows for the formation of multi-aryl-substituted and even fully substituted benzofurans. rsc.orgnih.gov This approach has been highlighted as a novel method for accessing complex benzofuran structures that would be challenging to prepare otherwise. quantumzeitgeist.com

Another significant rearrangement-based strategy involves the transformation of chalcones. nih.gov A method has been developed for the highly selective synthesis of two different benzofuran isomers, 3-formylbenzofurans and 3-acylbenzofurans, from 2-hydroxychalcones. nih.govscispace.com The reaction proceeds via cyclized 2,3-dihydrobenzofuran (B1216630) intermediates, which are obtained from the rearranged chalcone (B49325) precursors. The selectivity towards either the 3-formyl or 3-acyl product is controlled by the choice of reaction conditions, particularly the solvent and acid catalyst. scispace.com For instance, using p-TsOH in (CF3)2CHOH selectively yields 3-formylbenzofurans, while basic or weakly acidic conditions in THF favor the formation of 3-acylbenzofurans. scispace.com

Unusual rearrangements have also been observed, such as the conversion of a benzopyran system into a benzofuran scaffold. mdpi.com This particular rearrangement was discovered during the synthesis of coumarin (B35378) derivatives and offers a novel pathway to biologically relevant benzofurans under moderate conditions. mdpi.com Additionally, classic reactions like the Fries-type O-C rearrangement and the propargyl Claisen rearrangement have been adapted for benzofuran synthesis, further expanding the toolkit for chemists. nih.govresearchgate.net

Table 1: Overview of Rearrangement-Based Benzofuran Synthesis Methods

Rearrangement Type Starting Materials Key Features & Conditions Product Type
Charge-Accelerated nih.govnih.gov-Sigmatropic Rearrangement 2,6-Disubstituted phenols, Alkynyl sulfoxides Involves substituent migration; catalyzed by TFAA. researchgate.netnih.gov Highly substituted benzofurans. rsc.org
Chalcone Rearrangement 2-Hydroxychalcones Forms 2,3-dihydrobenzofuran intermediate; product selectivity controlled by conditions. nih.govscispace.com 3-Acylbenzofurans or 3-Formylbenzofurans. scispace.com
Benzopyran to Benzofuran Rearrangement 3-Bromo-6-methyl-4-morpholinocoumarin, Piperazines An unusual rearrangement discovered during synthesis of coumarin analogues. mdpi.com Substituted benzofurans. mdpi.com
Propargyl Claisen Rearrangement Propargylic alcohols or their derivatives Often part of a cascade reaction involving transition-metal catalysts. nih.gov Substituted benzofurans. nih.gov

Derivatization via Cross-Coupling and Annulation Reactions

Derivatization of the benzofuran core and its initial construction are frequently achieved through powerful transition-metal-catalyzed reactions, particularly cross-coupling and annulation strategies. These methods provide efficient access to a wide array of functionalized benzofurans.

Cross-Coupling Reactions: Palladium- and nickel-catalyzed cross-coupling reactions are indispensable for modifying the benzofuran skeleton. The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a prominent method. For instance, various benzofurans can be synthesized in one pot by the Sonogashira cross-coupling of 2-iodophenols with terminal alkynes, catalyzed by palladium nanoparticles. thieme-connect.comorganic-chemistry.org These resulting benzofurans, if containing suitable functional groups like an unreacted acetylene (B1199291) or a bromo group, can undergo further derivatization using subsequent Sonogashira or Suzuki coupling reactions. thieme-connect.com

Nickel catalysis has emerged as a powerful alternative, especially for the activation of traditionally inert C-F bonds. An efficient method involves the nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids. beilstein-journals.org This reaction demonstrates excellent functional group tolerance and proceeds under mild conditions. beilstein-journals.org A key advantage is the potential for orthogonal reactivity; a palladium catalyst can selectively couple at a C-Br bond while leaving a C-F bond on the same benzofuran molecule intact, which can then be functionalized in a subsequent nickel-catalyzed step. beilstein-journals.org Further derivatization can be achieved through Heck and Suzuki coupling reactions on brominated benzofuran substrates to introduce styrenyl and aryl groups, respectively. uol.de

Annulation Reactions: Annulation reactions, which involve the formation of a new ring, are fundamental to building the benzofuran core and constructing fused-ring systems. A copper-promoted hydration and intramolecular annulation of 2-fluorophenylacetylene derivatives provides an efficient route to substituted benzofurans. mdpi.combeilstein-journals.org This domino reaction proceeds via hydration of the C-F bond followed by cyclization. mdpi.combeilstein-journals.org

More complex fused systems can be accessed through cycloaddition/annulation strategies. A [4+3] annulation between aurones and crotonate-derived sulfonium (B1226848) salts, promoted by a base such as cesium carbonate, yields benzofuran-fused oxepines. nih.govacs.org Similarly, a [4+1] annulation of para-quinone methides with bromonitromethane (B42901) under mild, metal-free conditions can produce 2,3-dihydrobenzofurans and related heterocyclic structures. rsc.org

Table 2: Selected Cross-Coupling and Annulation Reactions for Benzofuran Systems

Reaction Type Substrates Catalyst/Promoter Key Outcome
Sonogashira Coupling 2-Iodophenols, Terminal alkynes Palladium nanoparticles. thieme-connect.comorganic-chemistry.org Synthesis of 2-substituted benzofurans. thieme-connect.com
Suzuki-Type Coupling 2-Fluorobenzofurans, Arylboronic acids Nickel complex (e.g., Ni(cod)₂). beilstein-journals.org Synthesis of 2-arylbenzofurans via C-F activation. beilstein-journals.org
Copper-Promoted Annulation 2-Fluorophenylacetylenes Copper Iodide (CuI). mdpi.combeilstein-journals.org Intramolecular cyclization to form benzofurans. beilstein-journals.org
[4+3] Annulation Aurones, Sulfonium salts Cesium Carbonate (Cs₂CO₃). nih.govacs.org Formation of benzofuran-fused oxepines. nih.gov
[4+1] Annulation para-Quinone methides, Bromonitromethane Potassium Carbonate (K₂CO₃). rsc.org Metal-free synthesis of 2,3-dihydrobenzofurans. rsc.org

Green Chemistry Principles and Sustainable Synthetic Approaches in Benzofuran Production

In line with the growing global emphasis on sustainable development, the field of organic synthesis has increasingly adopted green chemistry principles for the production of valuable scaffolds like benzofuran. epa.gov These approaches aim to reduce waste, minimize energy consumption, and utilize less toxic and renewable materials. epa.goveurekaselect.com

Biocatalysis and Aqueous Media: One of the cornerstones of green chemistry is the use of biocatalysts, which often operate under mild conditions in aqueous media. A notable example is the enantiopure production of (S)-1-(benzofuran-2-yl)ethanol through the asymmetric bioreduction of the corresponding ketone. nih.govresearchgate.net This transformation utilizes whole cells of Lactobacillus paracasei as the biocatalyst, achieving high yield (92%) and exceptional enantiomeric excess (>99.9%) in an aqueous environment. nih.govresearchgate.net This biological method avoids the need for expensive chiral reagents and harsh reaction conditions. researchgate.net

Reusable Catalysts and Alternative Solvents: The development of heterogeneous and recyclable catalysts is another key area. Palladium nanoparticles have been employed for benzofuran synthesis, offering the advantage of being easily recovered and reused for multiple reaction cycles with minimal loss of activity. thieme-connect.comorganic-chemistry.org Similarly, a copper-functionalized metal-organic framework (MIL-101(Cr)) has been shown to be a highly efficient and reusable heterogeneous catalyst for producing benzofurans under solvent-free conditions. researchgate.net

The replacement of volatile and toxic organic solvents is a major goal of green synthesis. Methodologies have been developed that use environmentally benign solvents such as polyethylene (B3416737) glycol (PEG-400) in conjunction with a recyclable solid acid catalyst like Amberlyst-15®. eurekaselect.com This system allows for the efficient synthesis of benzofuran derivatives at room temperature. eurekaselect.com Deep eutectic solvents (DES), such as choline (B1196258) chloride-ethylene glycol, have also been successfully used as eco-friendly media for the copper-catalyzed synthesis of benzofurans. nih.govacs.org

Table 3: Green and Sustainable Synthetic Approaches for Benzofurans

Green Approach Specific Method Key Advantages
Biocatalysis Whole-cell reduction of a ketone using Lactobacillus paracasei. nih.gov High stereoselectivity, mild aqueous conditions, renewable catalyst. nih.govresearchgate.net
Heterogeneous Catalysis Copper-functionalized Metal-Organic Framework (MOF) catalyst. researchgate.net High yield, solvent-free conditions, catalyst is recoverable and reusable. researchgate.net
Nanoparticle Catalysis Palladium nanoparticles for Sonogashira coupling. thieme-connect.com Recyclable catalyst, ambient reaction conditions. thieme-connect.comorganic-chemistry.org
Green Solvents Use of Polyethylene Glycol (PEG-400) with Amberlyst-15® catalyst. eurekaselect.com Non-toxic solvent, room temperature reaction, catalyst can be reused. eurekaselect.com
Deep Eutectic Solvents (DES) Copper-catalyzed reaction in Choline Chloride-Ethylene Glycol. nih.govacs.org Environmentally friendly and biodegradable solvent system. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Bromo 6 Methyl 1 Benzofuran

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present, making this a powerful tool for initial structural assessment.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum provides a "fingerprint" of the compound, with specific peaks corresponding to different functional groups. For 4-Bromo-6-methyl-1-benzofuran, the FT-IR spectrum is characterized by several key absorption bands that confirm its structural features.

The spectrum typically displays aromatic C-H stretching vibrations above 3000 cm⁻¹. The C=C stretching vibrations of the benzene (B151609) and furan (B31954) rings are expected in the 1600-1450 cm⁻¹ region. The presence of the C-O-C ether linkage, characteristic of the benzofuran (B130515) core, would be confirmed by strong stretching bands in the 1250-1050 cm⁻¹ range. The C-Br stretching vibration is typically observed in the lower frequency region of the spectrum, usually between 600 and 500 cm⁻¹. The vibrations associated with the methyl group (C-H stretching and bending) would also be present.

Interactive Data Table: Predicted FT-IR Peaks for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Functional Group
Aromatic C-H Stretch> 3000Benzene/Furan Rings
C=C Aromatic Ring Stretch1600 - 1450Benzene/Furan Rings
C-O-C Asymmetric Stretch~1250Benzofuran Ether
C-O-C Symmetric Stretch~1050Benzofuran Ether
C-Br Stretch600 - 500Bromo-substituent
CH₃ Asymmetric/Symmetric Stretch2960 - 2870Methyl Group
CH₃ Asymmetric/Symmetric Bending1460 - 1375Methyl Group

Fourier-Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser source. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. This often means that non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum, give strong signals in the Raman spectrum.

For this compound, the FT-Raman spectrum would be particularly useful for observing the C=C stretching vibrations of the aromatic system and the C-Br bond. The symmetric "breathing" modes of the aromatic rings are typically strong in Raman spectra. The specific frequencies of these vibrations provide further confirmation of the substituted benzofuran structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the detailed structure of an organic molecule. It provides information on the chemical environment of individual atoms (specifically ¹H and ¹³C), their connectivity, and spatial relationships.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule and their chemical environments. The spectrum of this compound would show distinct signals for the aromatic protons, the furan ring protons, and the methyl group protons.

The methyl group (CH₃) protons would appear as a singlet in the upfield region, typically around δ 2.4 ppm. The aromatic protons on the benzene ring and the protons on the furan ring would appear in the downfield region (δ 6.5-8.0 ppm). The exact chemical shifts and coupling patterns (splitting of signals due to neighboring protons) would allow for the precise assignment of each proton. For instance, the protons on the furan ring (H-2 and H-3) and the benzene ring (H-5 and H-7) would exhibit characteristic chemical shifts and coupling constants based on their position relative to the substituents (bromo, methyl, and the fused furan ring).

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
CH₃ (at C-6)~2.4Singlet (s)
H-5~7.3 - 7.5Singlet (s) or Doublet (d)
H-7~7.2 - 7.4Singlet (s) or Doublet (d)
H-2~7.5 - 7.7Doublet (d)
H-3~6.7 - 6.9Doublet (d)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the spectrum.

The methyl carbon would appear at the most upfield position (δ ~20 ppm). The aromatic and furan carbons would resonate in the range of δ 100-160 ppm. The carbon atom attached to the bromine (C-4) would be significantly influenced by the halogen's electronegativity and would have a characteristic chemical shift. Similarly, the carbons of the furan ring (C-2 and C-3) and the oxygen-bearing carbons of the benzofuran system (C-3a and C-7a) would have distinct chemical shifts that are crucial for structural confirmation.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
CH₃ (at C-6)~21
C-4 (C-Br)~115
C-5~125
C-6 (C-CH₃)~135
C-7~120
C-2~145
C-3~105
C-3a~128
C-7a~155

Two-Dimensional NMR Techniques for Connectivity Elucidation

While 1D NMR provides essential information, 2D NMR techniques are often necessary to definitively establish the connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal which protons are coupled to each other. For example, it would show a correlation between the H-2 and H-3 protons on the furan ring, confirming their adjacent positions. It would also help to assign the aromatic protons on the benzene ring by showing their through-bond coupling relationships.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment shows which protons are directly attached to which carbon atoms. This is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, the singlet at ~2.4 ppm in the ¹H spectrum would show a correlation to the carbon signal at ~21 ppm in the ¹³C spectrum, confirming the assignment of the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C correlation experiment shows longer-range couplings (typically over 2-3 bonds). This technique is crucial for piecing together the entire molecular structure. For instance, an HMBC experiment could show correlations from the methyl protons to the C-5, C-6, and C-7 carbons, confirming the position of the methyl group at C-6. It would also show correlations between the furan protons and the carbons of the benzene ring, confirming the fusion of the two rings.

Together, these advanced spectroscopic techniques provide a comprehensive and unambiguous structural elucidation of this compound, leaving no doubt as to the identity and connectivity of every atom in the molecule.

High-Resolution Mass Spectrometry for Precise Molecular Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds by providing a highly accurate measurement of the mass-to-charge ratio (m/z). This precision allows for the determination of a compound's elemental formula. For this compound, with the molecular formula C₉H₇BrO, the theoretical monoisotopic mass is calculated to be 209.96803 Da. uni.lu HRMS analysis would be expected to yield an experimental mass that corresponds closely to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition.

Beyond precise mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) elucidates the fragmentation pattern of the molecule. While specific experimental fragmentation data for this compound is not detailed in the reviewed literature, the fragmentation pathways can be predicted based on its structure and data from analogous benzofuran compounds. researchgate.netnih.gov Upon ionization, the molecular ion [M]⁺˙ would be observed at m/z ≈ 210, with the characteristic isotopic pattern of a single bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Key fragmentation steps would likely involve:

Loss of a bromine radical (•Br): This would result in a significant fragment ion [M-Br]⁺ at m/z ≈ 131. This fragment's stability is enhanced by the aromatic system.

Loss of a methyl radical (•CH₃): Cleavage of the methyl group would produce an ion [M-CH₃]⁺ at m/z ≈ 195.

Cleavage of the furan ring: A common pathway involves the loss of a carbon monoxide (CO) molecule, a characteristic fragmentation for many heterocyclic compounds, leading to an [M-CO]⁺˙ ion.

The predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can also be calculated for different adducts of the molecule. uni.lu This data provides an additional layer of identification when comparing with experimental values from ion mobility-mass spectrometry.

Table 1: Predicted HRMS Data for this compound Adducts

Adduct TypePredicted m/zPredicted Collision Cross Section (CCS) (Ų)
[M+H]⁺210.97531136.0
[M+Na]⁺232.95725150.8
[M-H]⁻208.96075144.9
[M+K]⁺248.93119141.3
[M]⁺209.96748158.1

Data sourced from PubChemLite, calculated using CCSbase. uni.lu

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, revealing the molecule's solid-state architecture.

While a specific crystal structure for this compound has not been reported in the searched literature, analysis of closely related brominated benzofuran derivatives provides significant insight into the expected structural features. nih.gov For instance, the crystal structure of 5-Bromo-7-methyl-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran reveals key architectural details that are likely to be shared with the title compound. nih.gov

In analogous structures, the benzofuran unit is typically found to be essentially planar. nih.govnih.gov For this compound, the fused ring system would form a rigid plane. The bromine atom and the methyl group would lie within this plane or very close to it. The crystal packing would be stabilized by a network of intermolecular interactions. Given the presence of the bromine atom, halogen bonding (e.g., Br···O or Br···Br contacts) is a plausible and significant interaction that could dictate the supramolecular assembly in the crystal lattice. nih.govnih.govresearchgate.net Furthermore, C–H···π interactions, involving the aromatic rings, are also common in stabilizing the crystal structures of such compounds. iucr.org

The detailed crystallographic data from a related compound, 5-Bromo-7-methyl-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran, is presented below as an illustrative example of the type of information obtained from such an analysis. nih.gov

Table 2: Illustrative Crystal Data for a Related Compound: 5-Bromo-7-methyl-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran

ParameterValue
Chemical FormulaC₁₇H₁₅BrO₂S
Molecular Weight363.26
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.6375 (2)
b (Å)9.5170 (2)
c (Å)11.2413 (2)
α (°)75.513 (1)
β (°)84.848 (1)
γ (°)71.626 (1)
Volume (ų)750.72 (3)
Z (formula units/cell)2

Data sourced from Choi et al. (2011). nih.gov

Computational and Quantum Chemical Investigations of 4 Bromo 6 Methyl 1 Benzofuran

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory is a cornerstone of modern computational chemistry, balancing accuracy and computational efficiency for the study of medium-sized organic molecules. researchgate.netbohrium.com It is used to determine optimized molecular geometries, electronic properties, and vibrational frequencies. rsc.org

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For organic molecules and specifically benzofuran (B130515) derivatives, the B3LYP hybrid functional is a widely used and well-validated choice. rsc.orgijcce.ac.irsemanticscholar.org This functional combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr (LYP) correlation functional. rsc.orgsemanticscholar.org

The selection of a basis set is also critical. Pople-style basis sets, such as 6-311G(d,p) or the more extensive 6-311++G(d,p), are commonly employed for this class of molecules. rsc.orgsemanticscholar.orgdergipark.org.tr These sets include polarization functions ('d' on heavy atoms, 'p' on hydrogen atoms) and diffuse functions ('++') to accurately describe the electron distribution, particularly for atoms with lone pairs like oxygen and bromine, and to better represent polar bonds. rsc.org The combination of B3LYP with a 6-311++G(d,p) basis set is expected to yield reliable predictions for the geometry and electronic properties of 4-bromo-6-methyl-1-benzofuran.

A primary application of DFT is geometry optimization, which calculates the lowest energy arrangement of atoms in a molecule. This theoretical structure provides predictions for bond lengths, bond angles, and dihedral angles. For related molecules, theoretically calculated geometric parameters have shown excellent agreement with experimental data obtained from single-crystal X-ray diffraction. ijcce.ac.ir The optimized geometry is the foundation for all subsequent computational analyses, including vibrational frequencies and molecular orbital calculations.

For this compound, one would expect the benzofuran core to be nearly planar. The table below illustrates the type of data that would be obtained from a DFT/B3LYP/6-311++G(d,p) calculation, with expected values based on general principles and data from similar structures.

ParameterAtoms InvolvedPredicted Value (Illustrative)
Bond LengthC-Br~1.90 Å
Bond LengthC-O (in furan (B31954) ring)~1.37 Å
Bond LengthC=C (in furan ring)~1.35 Å
Bond AngleC-C-Br~120°
Bond AngleC-O-C (in furan ring)~105°

Molecular Orbital Analysis

Molecular orbital theory describes the wave-like behavior of electrons in molecules. The analysis of these orbitals, particularly the frontier orbitals, is fundamental to understanding a molecule's electronic transitions and reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net

A small energy gap implies that the molecule is more polarizable and has a higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be delocalized across the electron-rich π-system of the benzofuran ring. The LUMO would likely have significant contributions from the antibonding orbitals of the ring system and the C-Br bond. Computational studies on similar dimethyl-benzofuran derivatives have reported energy gaps in the range of 5.2-5.4 eV. researchgate.net

ParameterPredicted Value (Illustrative)Implication
HOMO Energy-6.5 eVElectron-donating ability
LUMO Energy-1.2 eVElectron-accepting ability
HOMO-LUMO Gap (ΔE)5.3 eVIndicates high kinetic stability and moderate reactivity

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction by transforming it into a localized Lewis structure, consisting of one-center (lone pairs) and two-center (bonds) elements. uni-muenchen.de This method is powerful for analyzing intramolecular and intermolecular bonding and interactions. A key feature of NBO analysis is the study of donor-acceptor interactions, which are evaluated using second-order perturbation theory. uni-muenchen.detandfonline.com

The stabilization energy, E(2), associated with the delocalization of electron density from a filled Lewis-type NBO (donor) to an empty non-Lewis NBO (acceptor) quantifies the strength of the interaction. researchgate.net For this compound, significant interactions would be expected, such as the delocalization of lone pair (LP) electron density from the oxygen and bromine atoms into the antibonding π* orbitals of the aromatic ring. These hyperconjugative interactions stabilize the molecule and are indicative of intramolecular charge transfer.

Donor NBOAcceptor NBOE(2) (kcal/mol) (Illustrative)Interaction Type
LP(1) Oπ(C-C)ring~25p-π conjugation, ring stabilization
LP(1) Brπ(C-C)ring~5p-π conjugation, electronic effect of bromine
π(C-C)ringπ*(C-C)ring~20π-delocalization within the aromatic system

Electrostatic Potential Mapping and Reactivity Descriptors

The molecular electrostatic potential (MEP) map is a valuable tool for predicting chemical reactivity. researchgate.netuni-muenchen.de It illustrates the charge distribution on the molecular surface, identifying regions that are prone to electrophilic or nucleophilic attack. dergipark.org.tr The MEP is mapped onto a constant electron density surface, with different colors representing varying potential values. Typically, red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue represents areas of most positive potential (electron-poor, prone to nucleophilic attack). uni-muenchen.dedergipark.org.tr

For this compound, the MEP map would likely show a region of high negative potential around the oxygen atom due to its lone pairs. The π-system of the aromatic rings would also exhibit negative potential. Conversely, positive potential would be concentrated around the hydrogen atoms. Such a map provides a qualitative prediction of how the molecule will interact with other reagents.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. rsc.org These descriptors provide a more quantitative picture than MEP maps alone.

Reactivity DescriptorFormulaPredicted Value (Illustrative)Interpretation
Ionization Potential (I)-EHOMO6.5 eVEnergy required to remove an electron
Electron Affinity (A)-ELUMO1.2 eVEnergy released when an electron is added
Electronegativity (χ)(I + A) / 23.85 eVOverall electron-attracting tendency
Chemical Hardness (η)(I - A) / 22.65 eVResistance to change in electron distribution
Global Softness (S)1 / (2η)0.189 eV-1A measure of the molecule's polarizability
Electrophilicity Index (ω)χ2 / (2η)2.79 eVA measure of electrophilic character

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical simulations of vibrational spectra (Infrared and Raman) are essential for structural elucidation and are often performed alongside experimental measurements.

Computational methods, typically DFT using functionals like B3LYP, can calculate the vibrational frequencies and intensities of a molecule in its ground state. researchgate.netresearchgate.net These theoretical spectra serve as a powerful predictive tool and aid in the assignment of experimental vibrational bands to specific molecular motions. researchgate.net Calculated frequencies are often systematically higher than experimental values due to the approximations inherent in the models and the fact that calculations are typically for a single molecule in the gas phase. Therefore, they are often scaled by an empirical factor (e.g., ~0.96) to improve agreement with experimental data. researchgate.net

For this compound, a theoretical vibrational analysis would predict characteristic peaks for C-Br stretching, aromatic C-H stretching, C=C stretching of the rings, C-O-C stretching of the furan moiety, and various bending and rocking modes of the methyl group. tandfonline.comresearchgate.net

Table 3: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm-1) for a Related Bromo-Aromatic Compound (Note: This data is illustrative and shows typical correlations for key functional groups.)

Vibrational Mode AssignmentCalculated Frequency (Scaled)Typical Experimental Range
Aromatic C-H Stretch30853100-3000
Methyl C-H Stretch29502970-2920
Aromatic C=C Stretch16051610-1580
Furan Ring C=C Stretch15601570-1550
Methyl Bending14551465-1445
Benzene (B151609) Ring C-O Stretch12501260-1240
Furan Ring C-O-C Stretch10901100-1070
C-Br Stretch650680-550

The Gauge-Independent Atomic Orbital (GIAO) method is a highly reliable quantum chemical approach for predicting the NMR chemical shifts of molecules. researchgate.netnih.gov The method calculates the isotropic magnetic shielding tensors for each nucleus. These theoretical values are then converted into chemical shifts (δ) by comparing them to the calculated shielding tensor of a reference standard, typically Tetramethylsilane (TMS). researchgate.netconicet.gov.ar This technique is invaluable for assigning complex spectra and confirming or distinguishing between possible isomeric structures. researchgate.netmdpi.com

For this compound, GIAO calculations would provide predicted ¹H and ¹³C chemical shifts for each unique atom. researchgate.net Comparing these theoretical shifts with experimental data would confirm the structural assignment. Studies on related benzofuran derivatives have shown a high correlation between experimental and GIAO-calculated chemical shifts. semanticscholar.orgrsc.org

Table 4: Illustrative Comparison of Predicted (GIAO) and Experimental NMR Chemical Shifts (ppm) for a Substituted Benzofuran (Note: This data is illustrative. Atom numbering is hypothetical.)

Atom PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)
C2145.87.55
C3107.26.80
C4 (with Br)115.5-
C5124.17.30
C6 (with CH₃)135.0-
C7112.97.15
C8 (bridgehead)155.1-
C9 (bridgehead)121.3-
Methyl Carbon21.52.45

Theoretical Studies on Excited States and Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for modeling the electronic absorption spectra (UV-Vis) of molecules. researchgate.net The calculation predicts the wavelengths of maximum absorption (λmax), the corresponding oscillator strengths (a measure of transition probability), and the nature of the electronic transitions involved (e.g., HOMO→LUMO, π→π*). semanticscholar.orgacs.org These simulations are crucial for interpreting experimental spectra and understanding the electronic structure of a compound. rsc.org

Simulating fluorescence requires optimizing the molecule's geometry in its first excited state (S₁) and then calculating the energy of the transition back to the ground state (S₀). The difference between the absorption and emission maxima is known as the Stokes shift. rsc.org

For this compound, TD-DFT calculations would predict its UV-Vis absorption bands, likely corresponding to π→π* transitions within the conjugated benzofuran system. The results would help rationalize its color (or lack thereof) and its potential for applications in materials science, such as in organic light-emitting diodes (OLEDs), a field where benzofuran derivatives have shown promise. researchgate.net

Table 5: Illustrative TD-DFT Results for Electronic Transitions of a Benzofuran Derivative (Note: This data is illustrative and based on typical findings for related structures.)

TransitionCalculated λmax (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁2950.25HOMO → LUMO (95%)
S₀ → S₂2680.18HOMO-1 → LUMO (88%)
S₀ → S₃2400.32HOMO → LUMO+1 (91%)

Solvatochromic Studies for Dipole Moment Determination

The determination of dipole moments of molecules like this compound in both their ground and excited states is crucial for understanding their electronic distribution and how it changes upon excitation. Solvatochromic studies offer an experimental approach to estimate these dipole moments. This method involves analyzing the shift in the absorption and fluorescence spectra of a compound in a series of solvents with varying polarities. researchgate.net

The underlying principle of solvatochromism is that the solvent polarity will differentially stabilize the ground and excited states of a polar molecule. This differential stabilization leads to a shift in the spectral bands. Several theoretical models, including the Lippert-Mataga, Bakhshiev, and Kawski-Chamma-Viallet equations, are employed to correlate these spectral shifts with the dipole moments of the solute molecule. researchgate.net These equations relate the Stokes shift (the difference between the absorption and emission maxima) to the dielectric constant and refractive index of the solvents, as well as the radius of the solvent cavity in which the solute molecule resides.

For benzofuran derivatives, it has been observed that the excited state dipole moment (μe) is often larger than the ground state dipole moment (μg). researchgate.net This indicates that the molecule becomes more polar upon electronic excitation. researchgate.net Computational methods, such as those based on Density Functional Theory (DFT), are also used to calculate these dipole moments theoretically. researchgate.netresearchgate.net These computational approaches can provide valuable insights that complement the experimental data obtained from solvatochromic studies. researchgate.net The change in dipole moment (Δµ) can also be determined from the variation of the Stokes shift with the solvent polarity parameter. researchgate.net

Solvent PropertyInfluence on Dipole Moment Calculation
Dielectric Constant Affects the stabilization of the ground and excited state dipole moments.
Refractive Index Influences the induced dipole interactions between the solute and solvent molecules.
Solvent Polarity Parameter (ET(30)) Provides an empirical measure of solvent polarity used in correlations with spectral shifts.

Thermodynamic Stability and Reaction Pathway Modeling

Computational chemistry provides powerful tools to investigate the thermodynamic stability and reaction pathways of molecules like this compound. These studies offer insights into the molecule's energetic properties and the mechanisms of its formation or reaction.

The thermodynamic stability of this compound can be assessed by computing its total energy and other thermodynamic parameters using quantum chemical methods. Density Functional Theory (DFT) is a widely used approach for such calculations, often employing hybrid functionals like B3LYP in conjunction with a suitable basis set, such as 6-311++G(d,p). semanticscholar.orgrsc.org These calculations can determine the optimized geometry of the molecule, corresponding to its lowest energy conformation.

From the optimized geometry, various thermodynamic parameters can be calculated, including:

Total Energy (Etotal): The sum of the electronic and nuclear repulsion energies of the molecule. A lower total energy generally indicates higher stability.

Enthalpy (H): A measure of the total energy of the system, including its internal energy and the product of pressure and volume.

Gibbs Free Energy (G): A thermodynamic potential that can be used to predict the spontaneity of a process. A more negative Gibbs free energy of formation suggests a more stable compound.

Entropy (S): A measure of the disorder or randomness of the system.

These parameters are often calculated at different temperatures to understand their temperature dependence. semanticscholar.orgrsc.org By comparing the computed total energy and thermodynamic parameters of this compound with those of its isomers or related compounds, one can make predictions about their relative stabilities. rsc.org For instance, computational studies on similar heterocyclic systems have successfully predicted the more stable isomer by comparing their computed total energies. semanticscholar.org

Thermodynamic ParameterSignificance
Total Energy Indicates the overall stability of the molecule.
Enthalpy of Formation The change in enthalpy during the formation of the compound from its constituent elements.
Gibbs Free Energy of Formation Determines the spontaneity of the compound's formation.
Entropy Reflects the degree of molecular disorder.

For the synthesis of benzofurans, various methods exist, such as the reaction of phenols with α-haloketones. mdpi.com Computational modeling of such a reaction would involve calculating the energies of the reactants, products, and all conceivable intermediates and transition states along the reaction coordinate. This allows for the determination of the activation energies for different possible pathways. The pathway with the lowest activation energy is generally the most favorable one.

For example, in the synthesis of substituted benzofurans, computational studies can help to explain why a particular regioisomer is formed preferentially. mdpi.com This is achieved by comparing the energies of the transition states leading to the different possible products. The transition state with the lower energy will be more easily accessible, leading to the major product.

Iron-catalyzed C-H functionalization is another modern approach to synthesizing benzofuran derivatives. hw.ac.uk Computational studies can shed light on the role of the catalyst and the nature of the intermediates in these complex reactions. researchgate.net By understanding the mechanism, it is possible to optimize reaction conditions, such as the choice of catalyst, solvent, and temperature, to improve the yield and selectivity of the desired product, this compound.

Advanced Applications of 4 Bromo 6 Methyl 1 Benzofuran and Its Derivatives in Chemical Research

Role as Versatile Synthetic Intermediates and Reagents in Organic Synthesis

The strategic placement of a bromine atom at the C4 position and a methyl group at the C6 position makes 4-Bromo-6-methyl-1-benzofuran a highly useful intermediate in organic synthesis. The bromine atom serves as a key functional handle for a variety of powerful carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

These reactions are fundamental tools for constructing complex molecular architectures. nbinno.com Notable examples include:

Suzuki-Miyaura Coupling: This reaction pairs the bromo-benzofuran with an organoboron compound (like an arylboronic acid) to form a new C-C bond. mdpi.comtcichemicals.com This is a widely used method for synthesizing biaryl compounds, which are common motifs in pharmaceuticals and electronic materials. The reaction of aryl bromides with various arylboronic acids using palladium catalysts, such as Pd(PPh₃)₄, proceeds with good to excellent yields. mdpi.comarkat-usa.org

Mizoroki-Heck Reaction: In this reaction, the bromo-benzofuran is coupled with an alkene to introduce a vinyl group onto the benzofuran (B130515) core. organic-chemistry.orgresearchgate.net This method is exceptionally useful for creating extended π-conjugated systems, which are crucial for tuning the electronic and photophysical properties of organic materials. organic-chemistry.org

Stille and Buchwald-Hartwig Couplings: The bromo-substituent also enables reactions like the Stille coupling (with organostannanes) and Buchwald-Hartwig amination (with amines), allowing for the introduction of a wide array of functional groups and the construction of diverse molecular libraries from the core this compound scaffold. nbinno.com

The utility of this scaffold is exemplified in the synthesis of more complex, functionalized benzofurans. For instance, synthetic routes have been developed to produce compounds like 6-Acetyl-4-bromo-5-hydroxy-2-methylbenzofuran-3-carboxylic acid, demonstrating the chemical tractability of the brominated benzofuran system. nih.gov The ability to use the bromine atom as a reactive site for such a broad range of transformations solidifies the role of this compound as a versatile and indispensable intermediate for synthetic chemists.

Table 1: Key Cross-Coupling Reactions Utilizing Aryl Bromide Scaffolds

Reaction NameCoupling PartnerBond FormedPrimary Application/Utility
Suzuki-MiyauraOrganoboron Compound (e.g., Boronic Acid)Aryl-ArylSynthesis of biaryls for pharmaceuticals and organic electronics. mdpi.comtcichemicals.com
Mizoroki-HeckAlkeneAryl-VinylCreation of stilbenes and other vinylated aromatics; extension of π-conjugation. organic-chemistry.orgresearchgate.net
StilleOrganostannane (Organotin)Aryl-Aryl, Aryl-VinylFormation of C-C bonds with tolerance for a wide range of functional groups. nbinno.com
Buchwald-HartwigAmine (Primary or Secondary)Aryl-NitrogenSynthesis of aryl amines, crucial in drug discovery and materials science. nbinno.com

Development of Novel Research Tools in Biological Systems

Benzofuran derivatives are recognized for their wide spectrum of biological activities, including anticancer, antifungal, antiviral, and anti-inflammatory properties. nih.govrsc.orgscienceopen.comrsc.org The this compound framework serves as a valuable starting point for developing novel research tools to probe and interact with biological systems.

Halogenated benzofurans, in particular, have shown significant potential. The presence of a bromine atom can enhance the biological activity and selectivity of the molecule. nih.gov For example, chalcone (B49325) derivatives incorporating a 5-bromo-1-benzofuran unit have demonstrated potent in vitro antitumor activity against human breast (MCF-7) and prostate (PC-3) cancer cell lines. scienceopen.com These compounds serve as important research tools for studying cancer cell proliferation and for identifying new therapeutic targets.

Beyond therapeutic applications, benzofuran derivatives are being developed as advanced biological probes. Their inherent fluorescence is a key property that can be harnessed for bioimaging. nih.gov By functionalizing the benzofuran core, scientists can create probes that are highly sensitive and selective for specific biological molecules or cellular environments. nih.gov For instance, a novel fluorescent probe based on a triphenylamine-benzofuran derivative was successfully developed to detect hydrogen polysulfides in living cells and tea samples, showcasing high sensitivity and rapid response. researchgate.net Similarly, fluorinated benzofuran derivatives have been synthesized as potential positron emission tomography (PET) imaging agents for detecting β-amyloid plaques in the brain, a hallmark of Alzheimer's disease. acs.org These tools are invaluable for diagnostics and for understanding the molecular mechanisms of disease.

Table 2: Biological Applications of Substituted Benzofuran Derivatives

Application AreaExample Derivative ClassFunction / Research UseReference
Anticancer ResearchBromo-benzofuran chalconesInhibit proliferation of cancer cell lines (e.g., MCF-7, PC-3), enabling studies on cancer biology. scienceopen.com
Antiviral ResearchGeneral BenzofuransAct as STING agonists to induce an innate immune response, providing a tool to study and inhibit viral replication (e.g., Coronaviruses). nih.gov
Neuroscience ResearchFluorinated BenzofuransServe as PET imaging tracers to visualize β-amyloid plaques in the brain for Alzheimer's disease research. acs.org
Cellular BiologyFunctionalized BenzofuransAct as fluorescent probes for real-time detection of specific biomolecules (e.g., hydrogen polysulfides) within living cells. researchgate.net

Exploration in Materials Science for Organic Electronics and Fluorescent Applications

The rigid, planar structure and tunable electronic properties of the benzofuran core make it an excellent candidate for materials used in organic electronics. nbinno.com Derivatives of this compound are explored for their potential in devices such as Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and organic solar cells. alfa-chemistry.combohrium.comnih.gov

The benzofuran scaffold contributes to high thermal stability and good charge-transporting properties, which are essential for durable and efficient electronic devices. nbinno.comnih.gov The bromine atom on the this compound molecule is particularly advantageous, as it provides a reactive site for building the larger, more complex conjugated molecules needed for these applications. nbinno.comnbinno.com

In the field of OLEDs, benzofuran derivatives are used to create materials that function as hosts for phosphorescent emitters or as the emissive layer itself. nbinno.com For example, a multifunctional semiconductor, 2,7-diphenylbenzo acs.orgthieno[3,2-b]benzofuran (BTBF-DPh), demonstrated strong blue emission with a high external quantum efficiency of 4.23% in an OLED device. acs.org The same material also exhibited excellent carrier mobility in an OFET, highlighting the versatility of the benzofuran core. acs.org Recently developed benzothieno-S,S-dioxide-benzofuran compounds have shown impressive dual-state emission with high quantum yields, reaching up to 83% in solution, and have been successfully integrated into solution-processed OLEDs. matilda.science These findings underscore the potential of benzofuran-based materials to create highly efficient and easily manufacturable organic electronic devices.

Investigation for Nonlinear Optical (NLO) Material Development

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. This property is critical for applications in optoelectronics, including optical switching and data storage. nih.gov Organic molecules, particularly those with extended π-conjugated systems and strong electron donor-acceptor groups, are highly promising for NLO applications.

The benzofuran skeleton provides a robust π-conjugated bridge that can be functionalized to create potent NLO materials. Theoretical and experimental studies have shown that by attaching electron-donating and electron-withdrawing substituents to the benzofuran core, one can significantly enhance its NLO properties. nih.govresearchgate.net The this compound scaffold is an ideal starting point for such designs. The bromo group can be replaced with a strong acceptor group, while other positions on the molecule can be functionalized with donor groups to create a "push-pull" electronic structure that maximizes the NLO response.

The key figure of merit for second-order NLO activity is the first hyperpolarizability (β). Density Functional Theory (DFT) calculations on 2-phenylbenzofuran (B156813) derivatives have shown that their β values can be substantial, ranging from 4.00 × 10⁻³⁰ to 43.57 × 10⁻³⁰ esu, indicating remarkable NLO properties. Further studies have shown that some functionalized benzofurans display optical limiting performance superior to that of the benchmark material C₆₀. researchgate.net This research highlights the significant potential of custom-designed benzofuran derivatives in the development of next-generation materials for advanced optical technologies.

Table 3: Calculated NLO Properties of Substituted Benzofuran Derivatives

Derivative ClassNLO PropertyCalculated/Observed ValueSignificance
2-PhenylbenzofuransFirst Hyperpolarizability (β)4.00 × 10⁻³⁰ to 43.57 × 10⁻³⁰ esuDemonstrates significant second-order NLO response suitable for electro-optic applications.
Substituted BenzofuransPolarizability (⟨α⟩)Increases with solvent polarity and addition of donor/acceptor groups.Indicates tunability of linear optical properties. nih.gov
Functionalized BenzofuransOptical Limiting ThresholdLower than C₆₀ (e.g., 2.08 J/cm²)Shows potential for protecting sensors and eyes from high-intensity laser damage. researchgate.net

Future Research Directions and Emerging Opportunities for 4 Bromo 6 Methyl 1 Benzofuran

Development of More Efficient, Selective, and Sustainable Synthetic Methodologies

While classical methods for benzofuran (B130515) synthesis exist, future research must focus on developing modern, efficient, and environmentally benign routes to 4-Bromo-6-methyl-1-benzofuran and its analogues. Recent advancements in catalysis offer numerous avenues for exploration. acs.orgnih.gov Transition-metal-catalyzed reactions, such as those employing palladium, copper, nickel, and rhodium, have become indispensable for constructing the benzofuran nucleus. acs.orgnih.gov

Future efforts should adapt these catalytic systems to improve the synthesis of this compound. For instance, palladium- and copper-based catalysts used in Sonogashira coupling reactions followed by intramolecular cyclization could be optimized for precursors of the target molecule. nih.gov Green chemistry approaches, such as one-pot syntheses that minimize intermediate purification steps and the use of eco-friendly solvents like deep eutectic solvents, are particularly promising. acs.org Furthermore, visible-light-promoted, photocatalyst-free cyclization reactions represent an atom-economic and sustainable strategy that warrants investigation. acs.org

Synthetic Strategy Potential Catalyst/Reagent Key Advantages for this compound Relevant Findings
Palladium-Copper Catalysis(PPh₃)PdCl₂ / CuIHigh efficiency in C-C bond formation for cyclization precursors.Enables coupling of iodophenols with terminal alkynes to form the benzofuran core. nih.gov
Nickel-Catalyzed CyclizationNi(OTf)₂ / 1,10-phenanthrolineCost-effective alternative to palladium; promotes nucleophilic addition.Provides high yields for benzofuran derivatives from suitable precursors. acs.org
One-Pot SynthesisCopper Bromide (CuBr)Reduces waste, time, and resources by combining multiple steps.Efficiently produces amino-substituted benzofurans from salicylaldehydes and amines. nih.gov
Bronsted-Acid-Mediated CatalysisTriflic Acid (TfOH)Metal-free approach, often with high yields and selectivity.Can be used for constructing the benzofuran core from quinone imine ketals. nih.gov
Visible-Light-Mediated CyclizationNone (Photocatalyst-free)Highly sustainable, atom-economic, and avoids transition metals.Involves a radical-mediated pathway for efficient benzofuran ring formation. acs.org

Advanced Mechanistic Elucidation of Biological Actions and Target Identification

The biological activity of benzofuran derivatives is well-documented, with halogenated compounds often exhibiting enhanced potency. nih.govrsc.org Previous research on bromo-derivatives of benzofuran indicates they can possess significant cytotoxic activity against cancer cell lines. nih.gov For this compound, it is crucial to move beyond preliminary screening and conduct in-depth mechanistic studies to understand how it exerts its biological effects.

Future research should aim to identify the specific molecular targets of this compound. Techniques such as thermal shift assays, affinity chromatography, and proteomics can be employed to pinpoint protein binding partners. nih.gov Understanding the structure-activity relationship (SAR) is vital; studies have shown that the position of a bromine substituent on the benzofuran system can significantly influence cytotoxicity and selectivity. nih.gov Elucidating whether this compound induces apoptosis, arrests the cell cycle, or generates reactive oxygen species (ROS) in cancer cells would provide critical insights into its mode of action. researchgate.netmdpi.com Identifying specific targets, such as enzymes like endoplasmic reticulum aminopeptidase (B13392206) 1 (ERAP1) or Mycobacterium tuberculosis polyketide synthase 13 (Pks13), which are known to be inhibited by other benzofuran derivatives, could open new therapeutic avenues. nih.govnih.gov

Rational Design and Synthesis of New Derivatives with Enhanced Functional Properties

The this compound scaffold is an excellent starting point for the rational design of new derivatives with tailored properties. The bromine atom at the 4-position serves as a versatile synthetic handle for introducing further chemical diversity via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the systematic modification of the molecule to optimize its biological activity or material properties.

SAR studies on related benzofurans have demonstrated that the nature and position of substituents are critical for biological function. nih.gov For example, the presence of a bromine atom on a methyl or acetyl group attached to the benzofuran system has been shown to increase cytotoxicity. nih.gov Future work should involve the synthesis of a library of derivatives of this compound to explore these relationships systematically. Modifications could include:

Introducing various aryl or heteroaryl groups at the 4-position.

Functionalizing the methyl group at the 6-position.

Adding substituents at other available positions on the benzofuran ring.

These new derivatives can then be screened for enhanced anticancer, antibacterial, or antifungal activities, leading to the identification of more potent and selective lead compounds. semanticscholar.org

Exploration of Novel Application Areas in Chemical and Materials Science

Beyond medicinal chemistry, the unique structure of this compound makes it a candidate for applications in materials science. Benzofuran-based compounds are known to be important structural elements in the development of organic materials, including those used in organic field-effect transistors (OFETs) and organic photovoltaics. acs.org

The planar benzofuran core can facilitate π-π stacking, a crucial interaction for charge transport in organic semiconductors. The bromine atom can be used to tune the electronic properties of the molecule or to serve as a reactive site for polymerization or surface functionalization. Future research could explore the synthesis of oligomers and polymers incorporating the this compound unit. The optoelectronic properties of these new materials, such as their absorption, emission, and charge carrier mobility, should be thoroughly characterized to assess their potential for use in devices like organic light-emitting diodes (OLEDs) and sensors.

Integration of Experimental and Computational Approaches for Predictive Modeling and Lead Identification

To accelerate the discovery and optimization process, a synergistic approach combining experimental synthesis and testing with computational modeling is essential. In silico methods, such as computer-aided drug design (CADD), can play a pivotal role in prioritizing synthetic targets and predicting biological activity. nih.gov

Future research should leverage computational tools for:

Molecular Docking: Simulating the binding of this compound and its virtual derivatives to the active sites of known biological targets (e.g., kinases, DNA gyrase) to predict binding affinity and mode. nih.govacs.org

Pharmacophore Modeling: Building models based on known active compounds to identify the key structural features required for biological activity, which can guide the design of new, more potent derivatives. acs.org

ADMET Prediction: Using computational algorithms to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to identify candidates with favorable drug-like profiles early in the discovery process. mdpi.com

Molecular Dynamics (MD) Simulations: Studying the dynamic behavior and stability of ligand-protein complexes over time to gain a deeper understanding of the binding interactions. acs.orgmdpi.com

By integrating these computational predictions with experimental validation, researchers can more efficiently navigate the vast chemical space of possible derivatives, saving time and resources while increasing the probability of identifying lead compounds with high potential. nih.gov

Q & A

Q. What are the common synthetic routes for 4-Bromo-6-methyl-1-benzofuran, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves bromination of a methyl-substituted benzofuran precursor. One approach utilizes electrophilic aromatic substitution, where bromine (Br₂) or brominating agents like N-bromosuccinimide (NBS) are employed. For example, demonstrates the use of BBr₃ in demethylation and bromination reactions under controlled temperatures (-78°C to room temperature), highlighting the importance of cryogenic conditions for regioselectivity . Challenges in achieving high yields, as noted in , arise from steric hindrance and electronic effects of substituents. Researchers should optimize solvent systems (e.g., dichloromethane for BBr₃ reactions) and monitor reaction progression via TLC or HPLC to minimize byproducts .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound, and what key spectral features should researchers analyze?

  • Methodological Answer : ¹H/¹³C NMR and mass spectrometry (MS) are critical. In NMR, the bromine atom induces deshielding of adjacent protons, with splitting patterns revealing substitution positions (e.g., singlet for methyl groups at position 6). provides SMILES and InChI data, which can guide peak assignments (e.g., methoxy or bromine-coupled carbons) . MS analysis should show a molecular ion cluster with characteristic bromine isotope patterns (m/z ratios of ~1:1 for M⁺ and M+2). Purity validation via melting point analysis or HPLC (as in ’s COA guidelines) is recommended to resolve discrepancies in literature data .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of bromination in benzofuran derivatives to avoid byproducts during synthesis?

  • Methodological Answer : Regioselectivity is influenced by directing groups and reaction conditions. highlights challenges in synthesizing 2-bromo derivatives due to competing substitution pathways. To enhance selectivity:
  • Introduce electron-donating groups (e.g., methoxy) at strategic positions to direct bromination.
  • Use protecting groups (e.g., acetyl for hydroxyl groups) to block undesired sites, as demonstrated in ’s etherification strategies .
  • Employ computational modeling (DFT calculations) to predict reactive sites and optimize reagent stoichiometry.

Q. What experimental strategies can elucidate the biological activity mechanisms of this compound derivatives, particularly in enzyme inhibition studies?

  • Methodological Answer :
  • Enzyme Assays : Use fluorescence-based assays to measure inhibition constants (Kᵢ) against target enzymes (e.g., kinases or proteases).
  • Molecular Docking : Compare the compound’s binding affinity with known inhibitors using software like AutoDock, referencing structural analogs from (e.g., brominated benzofurans with anticancer activity) .
  • SAR Studies : Systematically modify substituents (e.g., replacing bromine with other halogens) to correlate structural changes with activity, as suggested in ’s derivatization approaches .

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound across different studies?

  • Methodological Answer :
  • Reproducibility Checks : Re-synthesize the compound using protocols from peer-reviewed sources (e.g., ’s BBr₃ method) and compare results .
  • Advanced Characterization : Use X-ray crystallography to resolve ambiguous structural features, as seen in ’s benzofuran-carboxylic acid derivatives .
  • Purity Assessment : Employ differential scanning calorimetry (DSC) or elemental analysis to verify sample homogeneity, aligning with ’s >98% purity standards .

Methodological Design and Data Analysis

Q. How can researchers design experiments to systematically study the reactivity of this compound under varying catalytic conditions?

  • Methodological Answer :
  • Control Variables : Test palladium, copper, and nickel catalysts in cross-coupling reactions (e.g., Suzuki-Miyaura), monitoring yields via GC-MS.
  • Kinetic Studies : Use in-situ IR spectroscopy to track reaction progress and identify intermediates.
  • Statistical Optimization : Apply response surface methodology (RSM) to model the effects of temperature, solvent, and catalyst loading, as outlined in ’s experimental design principles .

Q. What computational tools and parameters are most effective for predicting the electronic properties of this compound?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA software to compute HOMO-LUMO gaps and electrostatic potential maps, correlating with reactivity trends.
  • Solvent Effects : Incorporate polarizable continuum models (PCM) to simulate solvent interactions, as demonstrated in ’s SMILES-based analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.